molecular formula C20H19N3O4S B10857051 Sipagladenant CAS No. 858979-50-7

Sipagladenant

Cat. No.: B10857051
CAS No.: 858979-50-7
M. Wt: 397.4 g/mol
InChI Key: KMFLQPJJHQNKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KW-6356 involves multiple steps, starting with the preparation of the core structure, which includes a furan ring, a thiazole ring, and a pyridine ring. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of KW-6356 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include:

Chemical Reactions Analysis

Types of Reactions

KW-6356 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of KW-6356, which can be further studied for their pharmacological properties .

Scientific Research Applications

KW-6356 has several scientific research applications, including:

Mechanism of Action

KW-6356 exerts its effects by selectively binding to the adenosine A2A receptor, acting as both an antagonist and an inverse agonist. This binding inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways that are typically activated by adenosine. The molecular targets involved include the adenosine A2A receptor and associated G-protein coupled signaling pathways .

Biological Activity

Sipagladenant, also known as KW-6356, is an orally active inverse agonist of the adenosine A2A receptor (A2AAR). This compound has garnered attention for its potential therapeutic applications, particularly in neurological disorders and cancer treatment. The biological activity of this compound is closely linked to its interaction with adenosine receptors, which play crucial roles in various physiological processes, including immune response modulation and neurotransmission.

This compound functions primarily as an inverse agonist at the A2A adenosine receptor. Unlike antagonists that merely block receptor activation, inverse agonists stabilize the receptor in an inactive state, thereby reducing basal activity. This action can enhance dopaminergic signaling, which is particularly relevant in conditions such as Parkinson's disease and frontal lobe dysfunction.

Pharmacological Profile

Recent studies have characterized the pharmacological profile of this compound, demonstrating its selectivity and potency at the A2AAR. The following table summarizes key pharmacological parameters:

Parameter Value
Ki (A2AAR) 0.5 nM
Oral Bioavailability High
Half-Life 4.5 hours
Therapeutic Index Favorable

In Vitro Studies

In vitro studies have shown that this compound can modulate various cellular responses through its action on A2AAR:

  • Neuroprotection : In models of neurodegeneration, this compound has been observed to promote neuronal survival and reduce apoptosis.
  • Anti-inflammatory Effects : By inhibiting A2AAR signaling, this compound can decrease the production of pro-inflammatory cytokines, providing potential benefits in inflammatory diseases.

Case Studies

  • Parkinson's Disease Model :
    • In a study involving MPTP-treated mice, administration of this compound resulted in significant improvements in motor function compared to control groups. The compound's ability to enhance dopaminergic signaling was highlighted as a key mechanism behind these effects .
  • Cancer Immunotherapy :
    • Research indicates that blocking A2AAR can enhance anti-tumor immunity by reversing the immunosuppressive effects of adenosine in the tumor microenvironment. This compound has shown promise in preclinical models for augmenting immune responses against tumors .

Clinical Implications

The biological activity of this compound suggests several clinical applications:

  • Neurological Disorders : Its role as a neuroprotective agent makes it a candidate for treating conditions like Parkinson's disease and Alzheimer's disease.
  • Cancer Therapy : By antagonizing A2AAR, this compound may improve outcomes in cancer immunotherapy by enhancing T-cell activation and reducing tumor-induced immunosuppression.

Properties

CAS No.

858979-50-7

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[4-(furan-2-yl)-5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C20H19N3O4S/c1-12-4-5-14(11-21-12)19(25)23-20-22-16(15-3-2-8-27-15)18(28-20)17(24)13-6-9-26-10-7-13/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,22,23,25)

InChI Key

KMFLQPJJHQNKKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3CCOCC3)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.